N-(4-fluorophenyl)-2-[1-(4-methoxyphenyl)-5-oxo-3-(pyridin-2-ylmethyl)-2-thioxoimidazolidin-4-yl]acetamide
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Overview
Description
N-(4-FLUOROPHENYL)-2-[1-(4-METHOXYPHENYL)-5-OXO-3-[(PYRIDIN-2-YL)METHYL]-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL]ACETAMIDE is a complex organic compound that features a variety of functional groups, including fluorophenyl, methoxyphenyl, pyridinyl, and imidazolidinone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-FLUOROPHENYL)-2-[1-(4-METHOXYPHENYL)-5-OXO-3-[(PYRIDIN-2-YL)METHYL]-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL]ACETAMIDE typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the imidazolidinone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the fluorophenyl and methoxyphenyl groups: These groups can be introduced via nucleophilic aromatic substitution or other coupling reactions.
Attachment of the pyridinylmethyl group: This step may involve the use of pyridine derivatives and suitable protecting groups to ensure selective reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow chemistry and green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions
N-(4-FLUOROPHENYL)-2-[1-(4-METHOXYPHENYL)-5-OXO-3-[(PYRIDIN-2-YL)METHYL]-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions could target the carbonyl or imine groups.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Possible therapeutic applications, such as in the development of new drugs.
Industry: Use in the synthesis of advanced materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which N-(4-FLUOROPHENYL)-2-[1-(4-METHOXYPHENYL)-5-OXO-3-[(PYRIDIN-2-YL)METHYL]-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL]ACETAMIDE exerts its effects would depend on its specific interactions with molecular targets. These could include:
Binding to enzymes or receptors: Inhibiting or activating their function.
Interacting with nucleic acids: Modulating gene expression or protein synthesis.
Affecting cellular pathways: Influencing signal transduction or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
N-(4-FLUOROPHENYL)-2-[1-(4-METHOXYPHENYL)-5-OXO-3-[(PYRIDIN-2-YL)METHYL]-2-THIOIMIDAZOLIDIN-4-YL]ACETAMIDE: Similar structure with a thioimidazolidinone core.
N-(4-FLUOROPHENYL)-2-[1-(4-METHOXYPHENYL)-5-OXO-3-[(PYRIDIN-2-YL)METHYL]-2-IMIDAZOLIDIN-4-YL]ACETAMIDE: Lacks the sulfur atom in the imidazolidinone ring.
Uniqueness
The presence of the fluorophenyl, methoxyphenyl, and pyridinyl groups, along with the specific arrangement of functional groups, may confer unique properties to N-(4-FLUOROPHENYL)-2-[1-(4-METHOXYPHENYL)-5-OXO-3-[(PYRIDIN-2-YL)METHYL]-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL]ACETAMIDE, such as enhanced binding affinity, selectivity, or stability.
Properties
Molecular Formula |
C24H21FN4O3S |
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Molecular Weight |
464.5 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-2-[1-(4-methoxyphenyl)-5-oxo-3-(pyridin-2-ylmethyl)-2-sulfanylideneimidazolidin-4-yl]acetamide |
InChI |
InChI=1S/C24H21FN4O3S/c1-32-20-11-9-19(10-12-20)29-23(31)21(14-22(30)27-17-7-5-16(25)6-8-17)28(24(29)33)15-18-4-2-3-13-26-18/h2-13,21H,14-15H2,1H3,(H,27,30) |
InChI Key |
HTCQXXYXWPGXMY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C(N(C2=S)CC3=CC=CC=N3)CC(=O)NC4=CC=C(C=C4)F |
Origin of Product |
United States |
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